3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one
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Overview
Description
3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one is a synthetic organic compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 1,6-dimethylpyridin-2(1H)-one. The reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 3 and 4 positions.
Industrial Production Methods
Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may lead to the removal of chlorine atoms or the reduction of other functional groups.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a building block for bioactive compounds.
Industry: Used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1,6-dimethylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloropyridine: Similar in structure but lacks the 1,6-dimethyl groups.
1,6-Dimethylpyridin-2(1H)-one: Similar but without the chlorine atoms.
3,4-Dichloro-2(1H)-pyridinone: Similar but without the 1,6-dimethyl groups.
Properties
Molecular Formula |
C7H7Cl2NO |
---|---|
Molecular Weight |
192.04 g/mol |
IUPAC Name |
3,4-dichloro-1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H7Cl2NO/c1-4-3-5(8)6(9)7(11)10(4)2/h3H,1-2H3 |
InChI Key |
DOTNNOHEINNRMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1C)Cl)Cl |
Origin of Product |
United States |
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